2,2-Dicyclopropylglycolic acid

Description

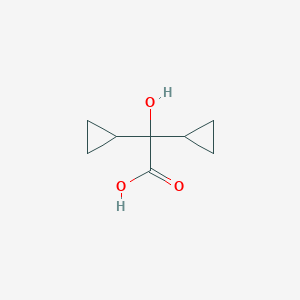

Structure

3D Structure

Properties

IUPAC Name |

2,2-dicyclopropyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8(11,5-1-2-5)6-3-4-6/h5-6,11H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHOSMCOSPIOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2,2 Dicyclopropylglycolic Acid

Classical and Contemporary Chemical Synthesis Routes

The synthesis of 2,2-dicyclopropylglycolic acid can be achieved through several chemical pathways, primarily involving condensation and oxidation reactions.

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, often with the elimination of a small molecule such as water. libretexts.org In the context of this compound synthesis, these reactions typically involve the use of dicyclopropyl ketone as a key starting material. datapdf.com

One of the well-established methods for synthesizing dicyclopropyl ketone involves the reaction of cyclopropanecarbonitrile (B140667) with a Grignard reagent, followed by hydrolysis. An alternative and convenient procedure has also been developed that has made dicyclopropyl ketone more readily available. datapdf.com This availability is crucial as it serves as the precursor for the subsequent condensation step to form the glycolic acid derivative.

The Claisen condensation, a carbon-carbon bond-forming reaction, provides a conceptual framework for understanding how ester enolates can act as nucleophiles. masterorganicchemistry.com While not a direct synthesis of this compound, the principles of nucleophilic addition to a carbonyl group are central. In a related synthesis, the analog of benzilic acid, dicyclopropylglycolic acid, can be prepared from dicyclopropyl ketone. datapdf.com

| Starting Material | Reagent(s) | Product | Key Reaction Type |

| Dicyclopropyl ketone | Varies | This compound | Condensation/Rearrangement |

| Ester with cyclopropyl (B3062369) groups | Base (e.g., alkoxide) | β-keto ester | Claisen Condensation |

This table summarizes the general approach of using cyclopropyl substrates in condensation reactions to synthesize derivatives that can lead to or are analogous to this compound.

Oxidation reactions offer another effective route to this compound. A notable example is the aqueous oxidation of 1,1-dicyclopropyl-prop-2-yne-1-ol. datapdf.com This starting material, a propargyl alcohol, can be synthesized by reacting a suitable alkyne with an aldehyde or ketone. ucl.ac.uk Specifically, 1,1-dicyclopropyl-prop-2-yne-1-ol can be prepared and then oxidized to yield the desired product. sigmaaldrich.com

The oxidation is typically carried out using a strong oxidizing agent. For instance, a solution of potassium permanganate (B83412) in water can be added dropwise to a stirred suspension of 1,1-dicyclopropyl-prop-2-yne-1-ol at low temperatures (e.g., 3-5 °C). datapdf.com The reaction mixture is stirred for several hours to ensure complete conversion. The resulting manganese dioxide is then removed by filtration.

| Starting Material | Oxidizing Agent | Product | Reaction Conditions |

| 1,1-Dicyclopropyl-prop-2-yne-1-ol | Potassium permanganate | This compound | Aqueous, low temperature (3-5°C) |

This table details the specific oxidation reaction for the preparation of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgjocpr.com These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. monash.edu

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comnumberanalytics.com Reactions with high atom economy are more sustainable as they generate less waste. jocpr.comnumberanalytics.com For instance, addition reactions, such as the Diels-Alder reaction, can have 100% atom economy. nih.gov

In the synthesis of this compound, evaluating the atom economy of different routes is crucial. For example, a synthesis involving a stoichiometric inorganic reagent might have a lower atom economy compared to a catalytic route. acs.org The goal is to design a synthesis where the majority of the atoms from the starting materials end up in the desired this compound molecule, minimizing the formation of byproducts. jocpr.com

Waste minimization is a primary goal of green chemistry and is of significant concern in the chemical industry. purkh.comiwaponline.com Strategies to achieve this include process optimization, material substitution, and innovative technologies. purkh.com In the context of synthesizing this compound, this could involve:

Process Optimization: Fine-tuning reaction conditions to maximize yield and reduce the formation of side products. purkh.com

Solvent Selection: Choosing less hazardous and recyclable solvents. imist.ma The use of water as a solvent is a particularly green approach. mdpi.com

Inventory Control: Purchasing and using only the necessary amounts of chemicals to avoid disposal of expired or excess materials. texas.gov

Separation Techniques: Employing efficient methods to separate the desired product from the reaction mixture, which can also allow for the recovery and reuse of solvents and unreacted starting materials. purkh.com

Catalysis is a cornerstone of green chemistry. acs.orgresearchgate.net Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, be recycled, thus not contributing to waste. acs.org The use of catalysts can also lead to reactions that are more energy-efficient, often proceeding at lower temperatures and pressures. researchgate.net

While specific catalytic routes for this compound are not extensively documented in the provided search results, the principles can be applied. For instance, developing a catalytic oxidation method for 1,1-dicyclopropyl-prop-2-yne-1-ol that uses a recyclable catalyst and a milder oxidant would be a significant green improvement over the use of stoichiometric potassium permanganate.

Biocatalysis, the use of enzymes or whole cells as catalysts, offers further advantages in terms of sustainability. rsc.org Enzymatic reactions are typically highly selective, occur under mild conditions, and generate less waste. rsc.org For example, nitrilases have been used in the chemo-enzymatic synthesis of glycolic acid. rsc.org A similar biocatalytic approach, perhaps involving an engineered enzyme, could potentially be developed for the synthesis of this compound, offering a highly efficient and environmentally benign route. The use of immobilized whole-cell biocatalysts can further enhance the cost-effectiveness and sustainability of such processes. nih.gov

Exploration of Safer Solvents and Auxiliaries

In the conventional synthesis of this compound, water is used as the reaction medium for the oxidation step, and diethyl ether is used for crystallization. nih.govacs.org While water is considered a green solvent, diethyl ether is flammable and can form explosive peroxides. The exploration of safer alternatives is a key aspect of modern process development.

Current research into greener solvents focuses on alternatives that are biodegradable, have low toxicity, high boiling points for easier recovery, and are non-miscible with water for simplified separation. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), are gaining traction as environmentally friendly and effective reaction media for various chemical transformations. whiterose.ac.uk

Table 1: Comparison of Conventional vs. Potential Green Solvents

| Solvent Type | Example(s) | Application in this compound Synthesis | Advantages & Disadvantages |

| Conventional | Water, Diethyl Ether nih.govacs.org | Oxidation medium (water), Crystallization (diethyl ether) | Water: Benign, readily available. Diethyl Ether: Effective for crystallization but flammable, peroxide-forming. |

| Potential Green | Deep Eutectic Solvents (e.g., Choline chloride:Urea) whiterose.ac.uk | Not reported in literature. | Advantages: Low toxicity, biodegradable, low cost, tunable properties. Disadvantages: Higher viscosity, potential for product separation challenges. |

| Potential Green | 2-Methyltetrahydrofuran (2-MeTHF) | Not reported in literature. | Advantages: Bio-based, higher boiling point and lower peroxide formation tendency than THF/ether, good for extractions. Disadvantages: Still a flammable organic solvent. |

This table is illustrative and based on general green chemistry principles, as specific research on solvent substitution for this compound synthesis is not available.

Design for Energy Efficiency in Synthetic Protocols

Recognizing and minimizing the environmental and economic impacts of energy requirements is the sixth principle of green chemistry. beilstein-journals.org Ideally, synthetic methods should be conducted at ambient temperature and pressure to reduce energy consumption associated with heating, cooling, and high-pressure equipment.

Ambient Temperature and Pressure Reactions

Performing reactions at room temperature simplifies the process, reduces energy costs, and enhances safety. Many modern catalytic systems are designed to be highly active under mild conditions. For instance, various catalyst-free reactions can proceed efficiently at ambient temperature by leveraging the inherent reactivity of the substrates in a suitable solvent like ethanol. researchgate.net Similarly, certain redox-mediated catalytic processes can synthesize complex molecules at 25 °C. und.edu

The traditional synthesis of this compound via oxidation does not specify extreme temperatures, but optimization to ensure the reaction proceeds efficiently at ambient temperature without the need for heating or cooling would be a key objective in a modern process design. There is currently no published research detailing such an optimization for this specific compound.

Microwave and Ultrasound Assisted Synthesis

Alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, often leading to higher yields in shorter time frames and under milder conditions compared to conventional heating.

Microwave-Assisted Synthesis: Microwave heating increases the temperature of a reaction mixture through dielectric heating, which can lead to rapid and uniform heating, often resulting in rate enhancements and improved product purity. researchgate.net This technology allows for the use of lower boiling point solvents and can replace traditional reflux devices, contributing to both energy efficiency and safety. researchgate.net Microwave-assisted protocols have been successfully developed for the synthesis of various carboxylic acids and heterocyclic compounds.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound to a reaction mixture induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates, enhance mass transfer, and activate catalysts. Sonochemical methods are known to be energy-efficient and have been used to synthesize a wide array of compounds, often at ambient temperature and with high yields.

Table 2: Potential Application of Alternative Energy Sources

| Technology | Principle | Potential Advantages for this compound Synthesis | Documented Application |

| Microwave | Dielectric Heating | Faster reaction times, reduced side products, potential for solvent-free conditions. | Not reported in literature. |

| Ultrasound | Acoustic Cavitation | Increased reaction rates at lower bulk temperatures, enhanced mass transport, catalyst activation. | Not reported in literature. |

This table outlines the potential benefits of these technologies; however, no studies have been published on their specific application to the synthesis of this compound.

Detailed Structural Characterization and Supramolecular Assembly of 2,2 Dicyclopropylglycolic Acid

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and the dimensions of the unit cell. uhu-ciqso.esfzu.cz The analysis of 2,2-dicyclopropylglycolic acid using this method has revealed its distinct molecular and supramolecular features.

The crystal structure of this compound (C8H12O3) was determined by a single-crystal X-ray study conducted at a temperature of 200 K. iucr.org The asymmetric unit, the smallest part of a crystal structure from which the entire crystal can be generated by symmetry operations, contains one molecule of the acid. ucl.ac.uk The compound crystallizes in the monoclinic space group P21/c. chemmethod.com

Key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value | Reference |

| Empirical Formula | C8H12O3 | iucr.org |

| Formula Weight | 156.18 | iucr.org |

| Temperature | 200 K | iucr.org |

| Crystal System | Monoclinic | chemmethod.com |

| Space Group | P21/c | chemmethod.com |

| a (Å) | 6.0759 (12) | iucr.org |

| b (Å) | 18.067 (4) | iucr.org |

| c (Å) | 8.0199 (16) | iucr.org |

| β (°) | 108.57 (3) | iucr.org |

| Volume (ų) | 833.6 (3) | iucr.org |

| Z | 4 | iucr.org |

| R-factor | 0.039 | iucr.org |

| wR-factor | 0.104 | iucr.org |

| Data-to-parameter ratio | 15.5 | iucr.org |

This table presents key crystallographic parameters for this compound, derived from single-crystal X-ray diffraction data.

Within the crystal structure, the two conformationally rigid cyclopropane (B1198618) rings attached to the central quaternary carbon atom adopt a specific orientation. The analysis shows that the cyclopropane rings are positioned askew to one another. iucr.org This non-planar arrangement is a defining feature of the molecule's conformation in the solid state, influencing how the molecules pack together and interact with their neighbors. The bond lengths and angles within the molecule are reported to be within normal ranges. iucr.org

Intermolecular Interactions and Hydrogen Bonding Networks

A notable feature of the crystal structure is the presence of cooperative interactions involving the π-electron density of the cyclopropane rings. The structure reveals sequences of O—H···π and C=O···π interactions. iucr.org In these interactions, the hydroxyl group (O-H) and the carbonyl group (C=O) of the carboxylic acid moiety act as hydrogen bond donors and acceptors, respectively, interacting with the electron-rich centers of the cyclopropane rings of adjacent molecules. This type of interaction is crucial in organizing the molecules into larger assemblies.

The cooperative O—H···π and C=O···π interactions lead to the formation of distinct, repeating cyclic motifs known as homodromic rings. iucr.org In the crystal structure of this compound, these interactions generate 12-membered rings. iucr.org Each ring is composed of four molecules and involves two carboxylic acid hydroxyl groups, two alcoholic hydroxyl groups, and two carbonyl functions from these molecules. iucr.orgmdpi.com This intricate arrangement connects four molecules into a single, cohesive unit through a circular chain of hydrogen bonds. mdpi.com

Identification and Analysis of Supramolecular Synthons in Alpha-Hydroxy Carboxylic Acid Crystals

The study of supramolecular synthons, which are recognizable patterns of intermolecular interactions, is fundamental to understanding and predicting the crystal structures of molecular solids. In the realm of alpha-hydroxy carboxylic acids (AHAs), the simultaneous presence of both a carboxyl and a hydroxyl functional group leads to a variety of possible hydrogen bonding motifs.

Research into the crystal structures of numerous AHAs, including this compound, has shown that their supramolecular organization is notably different from that of simple carboxylic acids. mdpi.com While the common carboxylic acid dimer synthon, denoted as R²₂(8), is a frequent motif, it does not dominate in AHA crystals. mdpi.comresearchgate.net Instead, a richer variety of synthons emerges due to the interplay between the hydroxyl and carboxyl groups.

A systematic analysis of hydrogen bonding in AHA crystals reveals the prevalence of two primary types of intermolecular hydrogen bonds: one between the carboxylic acid's hydroxyl group and the oxygen of the alpha-hydroxyl group of a neighboring molecule (designated as HB 12), and another between the alpha-hydroxyl group and the carbonyl oxygen of the carboxylic acid of another molecule (designated as HB 23). mdpi.comresearchgate.net The frequency of these hydrogen bonds directly influences the types of supramolecular synthons that are formed. mdpi.com

In the specific case of this compound, which is an achiral AHA, the analysis of its crystal packing provides a clear illustration of these principles. mdpi.com The molecule, with the chemical formula C₈H₁₂O₃, presents a fascinating case study in how molecular conformation influences crystal packing. iucr.org The two cyclopropane rings are oriented askew to each other. iucr.org

The crystal structure of this compound is characterized by chains of homodromic rings. iucr.org These are formed through cooperative O—H–π and C=O–π interactions and are aligned along the researchgate.net crystallographic direction. iucr.org These rings are notable for being 12-membered and are at the center of tetramers of the acid. iucr.org Each ring incorporates two carboxylic hydroxyl groups, two alcoholic hydroxyl groups, and two carbonyl functions. iucr.org A key feature of this structure is that the anchoring points for dimerization are pairs of alcoholic hydroxyl and carbonyl functions, rather than the more common carboxylic acid dimers. iucr.org These hydrophilic chains are embedded within a lipophilic matrix formed by the hydrocarbon residues of the dicyclopropyl groups. iucr.org

The supramolecular motifs in this compound can be described by a sequence of synthons, including C²₂(6):12/23, R²₂(10):23/23, and a more complex R⁶₆(22):12/23/12/12/23/12 motif. mdpi.com This highlights the complexity of the hydrogen-bonding network beyond simple pairwise interactions.

The detailed crystallographic data for this compound provides the empirical foundation for this analysis.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Reference | NIQSUC mdpi.com, 673096 iucr.org |

| Chemical Formula | C₈H₁₂O₃ iucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature (K) | 200 iucr.org |

| R factor | 0.039 iucr.org |

| wR factor | 0.104 iucr.org |

Bond Lengths and Angles Bond lengths and angles are within normal ranges. iucr.org

A broader analysis of 33 different achiral and chiral AHA crystals has led to the identification of 18 distinct supramolecular motifs. mdpi.com This diversity underscores that while general principles of hydrogen bonding apply, the specific three-dimensional arrangement is highly dependent on the steric and electronic properties of the substituents on the alpha-carbon. The chirality of the molecule also plays a crucial role in the selection of the resulting cyclic synthons. mdpi.com For instance, in racemic mixtures, different supramolecular arrangements are observed compared to their single-enantiomer counterparts. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 2,2 Dicyclopropylglycolic Acid

Carboxylic Acid Reactivity and Derivative Interconversions

The primary site of reactivity for many reactions involving 2,2-dicyclopropylglycolic acid is the carboxyl functional group. Like other carboxylic acids, its chemistry is dominated by reactions at the carbonyl carbon.

The most characteristic reaction of carboxylic acid derivatives is nucleophilic acyl substitution. This process generally occurs via a two-step addition-elimination mechanism. First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group.

For a carboxylic acid like this compound, the hydroxyl group (-OH) is the leaving group. Because the hydroxide (B78521) ion (HO⁻) is a relatively poor leaving group, the reaction often requires acid catalysis to protonate the hydroxyl group, converting it into a much better leaving group (H₂O). Alternatively, the carboxylic acid can be deprotonated by a strong base to form a carboxylate. While this deprotonated form is generally unreactive toward nucleophilic attack due to its negative charge, it can be converted into more reactive derivatives.

Common nucleophilic acyl substitution reactions for carboxylic acids lead to the formation of various derivatives:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.

Amide Formation: Reaction with an amine, typically requiring heat or a coupling agent, produces an amide.

Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride.

Carboxylic acid derivatives exhibit a wide range of reactivity toward nucleophilic acyl substitution. This reactivity is primarily governed by the ability of the substituent attached to the acyl group to function as a leaving group. Weaker bases are better leaving groups, leading to higher reactivity. Acyl chlorides and acid anhydrides are the most reactive, while esters and amides are considerably less reactive. Carboxylic acids themselves are less reactive than acyl chlorides and anhydrides.

The general order of reactivity allows for the interconversion of these derivatives, typically proceeding from a more reactive derivative to a less reactive one. For instance, an acyl chloride can be readily converted into an ester or an amide, but the reverse reactions are not typically feasible without intermediate steps.

| Carboxylic Acid Derivative | Structure (R=Acyl Group) | Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acyl Chloride | R-CO-Cl | Cl⁻ | Very High |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |

| Thioester | R-CO-SR' | R'S⁻ | Moderate-High |

| Ester | R-CO-OR' | R'O⁻ | Moderate |

| Carboxylic Acid | R-CO-OH | HO⁻ | Moderate |

| Amide | R-CO-NR'₂ | R'₂N⁻ | Low |

| Carboxylate | R-CO-O⁻ | O²⁻ (not a leaving group) | Very Low (Unreactive) |

This table illustrates the general reactivity hierarchy of common carboxylic acid derivatives towards nucleophilic acyl substitution, based on the stability of the leaving group.

Reactivity at the Alpha-Hydroxyl Center

The presence of a hydroxyl group on the carbon adjacent to the carboxyl group classifies this compound as an alpha-hydroxy acid. This hydroxyl group introduces a second reactive center into the molecule. It can be a target for substitution reactions or participate in oxidation. In the crystalline state, this hydroxyl group is a key participant in forming intermolecular hydrogen bonds, which influences the molecule's supramolecular organization. The hydrogen of the hydroxyl group can act as a hydrogen bond donor, while its oxygen atom can act as an acceptor.

Influence of Cyclopropyl (B3062369) Groups on Chemical Reactivity and Selectivity

The two cyclopropyl groups attached to the alpha-carbon are not mere spectators; they profoundly influence the molecule's reactivity through a combination of steric and electronic effects.

The substitution at the alpha-carbon with two cyclopropyl rings introduces significant steric bulk and unique electronic characteristics that modulate the reactivity at both the carbonyl carbon and the alpha-hydroxyl center.

Steric Effects: The presence of two bulky cyclopropyl groups creates steric hindrance around the reactive centers. This can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of nucleophilic acyl substitution compared to less hindered analogues like glycolic acid. Similarly, reactions at the alpha-hydroxyl group may also be sterically hindered.

Electronic Effects: The cyclopropyl group has well-documented electronic properties. Due to its significant s-character in the C-H bonds and p-character in the C-C bonds, it can act as an electron-donating group through hyperconjugation. This donation can stabilize adjacent carbocationic intermediates. The bonding arrangement in cyclopropane (B1198618) rings, sometimes described by the Walsh model, gives the ring bonds properties similar to a C=C double bond, including the ability to participate in conjugation. This pi-character can influence the electronic environment of the adjacent carbonyl group.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Steric Hindrance | The two cyclopropyl groups occupy significant space around the α-carbon and the carbonyl group. | May decrease reaction rates for nucleophilic attack at the carbonyl carbon and reactions at the α-hydroxyl group by physically blocking reagent access. |

| Electron Donation (Hyperconjugation) | The cyclopropyl rings can donate electron density to the adjacent carbon. | Can stabilize any potential positive charge development on the α-carbon, potentially influencing reaction mechanisms that involve carbocationic intermediates. |

| Pi (π) Character | The strained C-C bonds of the cyclopropyl ring have double-bond character. | Allows for potential electronic conjugation with the carbonyl group, which could slightly decrease the electrophilicity of the carbonyl carbon by resonance stabilization. |

This table summarizes the key steric and electronic effects exerted by the dicyclopropyl substitution on the reactivity of this compound.

Cyclopropane is a highly strained ring system, with a strain energy of approximately 27 kcal/mol. This inherent strain is a powerful thermodynamic driving force for reactions that lead to ring-opening, as this relieves the strain. While stable under normal conditions, the cyclopropyl groups in this compound represent latent reactive sites.

Under specific conditions, such as in the presence of strong Lewis or Brønsted acids, or through certain radical or transition-metal-catalyzed pathways, the cyclopropane rings can undergo cleavage. The activation of the carbonyl or hydroxyl group could potentially lead to rearrangement or fragmentation pathways involving the opening of one of the cyclopropyl rings. For instance, the formation of a carbocation at t

Synthesis and Reactivity of 2,2 Dicyclopropylglycolic Acid Derivatives

Esterification and Amidation Transformations

The carboxylic acid functional group of 2,2-dicyclopropylglycolic acid is a prime site for transformations, most notably esterification and amidation. These reactions allow for the introduction of a wide array of functional groups, altering the molecule's physical and chemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, is a viable route. libretexts.org However, for more sensitive or sterically hindered alcohols, milder methods are preferable. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is particularly effective for such cases as it proceeds under mild, room-temperature conditions. organic-chemistry.orgwikipedia.org This method is advantageous as it can form esters from substrates that are sensitive to acid. organic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org

Amidation: Similar to esterification, the formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. The use of coupling agents like DCC is also common in amide synthesis, and often does not require a catalyst like DMAP, as amines are generally more nucleophilic than alcohols. organic-chemistry.org The reaction proceeds through the same O-acylisourea intermediate, which readily reacts with the amine to form the corresponding amide. organic-chemistry.orgwikipedia.org

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Key Features |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol or removal of water to drive to completion. libretexts.org |

| Steglich Esterification | Alcohol (R-OH), DCC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive substrates and sterically demanding alcohols. organic-chemistry.orgwikipedia.org |

| Amidation | Amine (R-NH₂ or R₂NH), DCC | Generally proceeds without a catalyst due to the high nucleophilicity of amines. organic-chemistry.org |

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group of this compound offers another avenue for derivatization. This group can undergo reactions such as alkylation and acylation to introduce new functionalities.

Alkylation: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. researchgate.net The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

Acylation: The hydroxyl group can be esterified by reaction with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. chemistrytalk.org This reaction attaches an acyl group to the oxygen atom of the hydroxyl moiety. The reactivity of the hydroxyl group can be influenced by the steric hindrance imposed by the adjacent dicyclopropyl groups.

Table 2: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Pyridine | Ester |

Structural Modifications of the Cyclopropyl (B3062369) Moieties

The two cyclopropyl rings are defining features of this compound. While generally stable, these three-membered rings can undergo specific reactions, particularly ring-opening, under certain conditions. These reactions can lead to significant structural changes in the molecule.

Reactions involving the cyclopropyl groups are less common and typically require more forcing conditions or specific catalytic systems. For instance, hydrogenolysis can open the cyclopropane (B1198618) ring, usually in the presence of a transition metal catalyst like palladium or platinum. The regioselectivity of the ring opening would be an important consideration in such reactions. The strain of the cyclopropyl ring makes it susceptible to attack by certain electrophiles or radicals, which can also lead to ring-opening products.

Preparation and Coordination Chemistry of Ligands Derived from this compound

This compound and its derivatives are of interest as potential ligands in coordination chemistry. iucr.orglmu.deresearchgate.net The presence of both a carboxylate and a hydroxyl group allows the molecule to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. libretexts.org

Ligand Preparation: The acid itself can act as a ligand, typically after deprotonation of the carboxylic acid and hydroxyl groups to form a dianionic species. The ester and amide derivatives can also function as ligands. For example, an ester derivative could coordinate through the carbonyl oxygen and the hydroxyl oxygen.

Coordination Chemistry: As a chelating ligand, this compound can form complexes with a variety of metal ions. libretexts.org The formation of a chelate ring enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. libretexts.org The specific coordination mode and the geometry of the resulting complex will depend on the metal ion, its oxidation state, and the reaction conditions. libretexts.org The bulky dicyclopropyl groups can influence the steric environment around the metal center, potentially affecting the coordination number and the reactivity of the complex. iucr.orgresearchgate.net The study of such complexes is relevant to areas such as catalysis and materials science. libretexts.org

Computational Chemistry and Theoretical Modelling of 2,2 Dicyclopropylglycolic Acid

Quantum Chemical Calculations (e.g., DFT studies)

No Density Functional Theory (DFT) studies or other quantum chemical calculations specifically targeting 2,2-Dicyclopropylglycolic acid have been found in the public domain. Such studies would be necessary to determine its optimized molecular geometry, electronic structure, and other fundamental quantum-chemical properties.

Molecular Dynamics and Conformation Analysis

There is no available research on molecular dynamics simulations or conformational analysis of this compound. This type of research is crucial for understanding the compound's dynamic behavior, conformational preferences, and interactions with its environment over time.

Prediction of Spectroscopic Properties and Reactivity Parameters

Without computational models, the prediction of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) and the calculation of reactivity parameters (like HOMO-LUMO gaps, electrostatic potential maps, and Fukui functions) for this compound cannot be performed.

Elucidation of Reaction Mechanisms via Theoretical Approaches

The elucidation of potential reaction mechanisms involving this compound through theoretical approaches is contingent on foundational computational studies. As these are not available, no information can be provided on the transition states, activation energies, or reaction pathways for this compound.

Advanced Applications and Role As a Synthetic Intermediate in Organic Chemistry

Utilization as a Chiral or Achiral Building Block in Complex Molecule Synthesis

The dicyclopropyl motif of 2,2-dicyclopropylglycolic acid imparts a high degree of conformational rigidity and lipophilicity to molecules in which it is incorporated. This feature is particularly valuable in the design of bioactive compounds and advanced materials. While specific examples of the widespread use of this compound as a chiral or achiral building block in the synthesis of complex molecules are not extensively documented in readily available literature, its structural components suggest significant potential.

The presence of a carboxylic acid and a hydroxyl group provides two key points for chemical modification, allowing for its integration into larger molecular frameworks through esterification, amidation, or etherification reactions. The stereocenter at the α-carbon, when resolved, would allow this compound to serve as a chiral building block, introducing specific three-dimensional arrangements crucial for stereoselective synthesis. The cyclopropyl (B3062369) groups themselves can influence the stereochemical outcome of reactions at adjacent centers and can participate in various ring-opening or rearrangement reactions to afford diverse structural motifs.

Strategic Applications in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic incorporation of building blocks like this compound can significantly impact the efficiency and novelty of a synthetic route. The dicyclopropylmethyl group can act as a bioisostere for other bulky lipophilic groups, such as a tert-butyl or adamantyl group, potentially modulating the pharmacological properties of a target molecule.

Although detailed, published multi-step syntheses explicitly employing this compound are scarce, its potential utility can be inferred from the known reactivity of its functional groups. For instance, the hydroxyl group could be oxidized to a ketone, providing a handle for nucleophilic additions or other carbonyl chemistry. The carboxylic acid can be reduced to a primary alcohol, converted to an acyl halide for further transformations, or participate in decarboxylation reactions under specific conditions. The stability of the cyclopropyl rings under many reaction conditions makes it a robust component to carry through a synthetic sequence.

Contribution to the Development of New Coordination Compounds

The coordination chemistry of carboxylic acids is a rich and well-studied field. The carboxylate group of this compound can act as a mono- or bidentate ligand to a wide variety of metal centers, forming coordination complexes with diverse structures and properties. The bulky dicyclopropyl groups would be expected to exert significant steric influence on the coordination sphere of the metal, potentially leading to the formation of complexes with unusual geometries and reactivities.

While specific coordination compounds of this compound are not prominently reported, its potential to form metal-organic frameworks (MOFs) or discrete metal complexes is clear. The combination of the coordinating carboxylate and the non-coordinating, sterically demanding dicyclopropyl moiety could lead to the formation of porous materials with unique guest-binding properties or catalysts with well-defined active sites. Further research in this area could uncover novel materials with applications in gas storage, separation, or catalysis.

Potential in Sustainable Chemical Product Design and Process Intensification

The principles of green chemistry encourage the use of renewable feedstocks, the reduction of waste, and the design of more efficient chemical processes. While the sustainable production of this compound itself is a topic for further investigation, its application in chemical synthesis can be viewed through a green chemistry lens.

Q & A

What are the critical considerations for synthesizing 2,2-Dicyclopropylglycolic acid with high enantiomeric purity?

Synthesis of this compound requires precise control of cyclopropane ring formation and stereochemical outcomes. A methodologically robust approach involves:

- Cyclopropanation : Use transition-metal catalysts (e.g., rhodium complexes) to ensure stereoselectivity during cyclopropane ring closure.

- Chiral Auxiliaries : Employ chiral glycine derivatives to direct enantioselective coupling of cyclopropyl groups.

- Purification : Multi-step chromatography (HPLC with chiral stationary phases) or recrystallization in polar aprotic solvents to isolate enantiomers .

Advanced Note: Kinetic resolution during synthesis may lead to variable yields; monitor reaction progress via in situ FTIR or NMR to optimize conditions .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Contradictions often arise from dynamic molecular behavior (e.g., ring puckering in cyclopropane groups) or solvent-induced conformational changes. Methodological strategies include:

- Variable-Temperature NMR : Identify fluxional behavior by observing signal splitting or coalescence at different temperatures.

- Computational Modeling : Compare DFT-optimized structures with experimental X-ray data to assess steric strain or hydrogen-bonding networks.

- Synchrotron Crystallography : High-resolution X-ray data can resolve ambiguities in bond angles and torsional strain .

What are the best practices for assessing the hydrolytic stability of this compound under physiological conditions?

Hydrolytic degradation pathways must be characterized for drug delivery or metabolic studies. Key steps:

- pH-Variant Kinetics : Conduct stability studies across pH 1–9 at 37°C, using HPLC-MS to track degradation products (e.g., cyclopropane ring opening).

- Isotopic Labeling : Deuterated analogs (e.g., 2,2-D₂-glycolic acid) can help trace degradation mechanisms via mass spectrometry .

Advanced Note: Molecular dynamics simulations can predict hydrolysis-prone regions by modeling solvent-accessible surfaces .

How should researchers design experiments to probe the biological activity of this compound without commercial assay kits?

Custom assays are necessary due to the compound’s structural novelty. Recommendations:

- Enzyme Inhibition Screens : Use fluorescence-based assays (e.g., quenched substrates for hydrolases) with purified enzymes.

- Cell Viability Studies : Pair with ROS (reactive oxygen species) detection kits to differentiate cytotoxic vs. cytostatic effects.

- Metabolic Profiling : LC-HRMS to monitor incorporation into central carbon metabolism pathways (e.g., glycolysis or TCA cycle) .

What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

Impurity profiling requires orthogonal methods:

- GC-MS : Detect volatile byproducts (e.g., cyclopropane derivatives).

- ICP-OES : Screen for residual metal catalysts (e.g., Rh, Pd).

- Chiral CE (Capillary Electrophoresis) : Resolve enantiomeric impurities below 0.1% .

Advanced Note: Couple LC-NMR for structural elucidation of unknown impurities .

How can researchers mitigate safety risks when handling this compound in aqueous solutions?

Safety protocols from analogous glycolic acid derivatives apply:

- PPE : Wear nitrile gloves, sealed goggles, and respiratory protection (N95) to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and dissolution steps to prevent aerosol inhalation.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Leverage QSPR (Quantitative Structure-Property Relationship) models:

- LogP Prediction : Use MarvinSketch or ACD/Labs with cyclopropane-specific correction factors.

- pKa Estimation : SPARC or COSMO-RS for carboxylate group acidity (experimentally validate via potentiometric titration).

- Solubility : MD simulations with explicit solvent models (e.g., GROMACS) .

How do steric effects from cyclopropyl groups influence the reactivity of this compound in esterification reactions?

The cyclopropane rings introduce significant steric hindrance:

- Kinetic Studies : Compare reaction rates with non-substituted glycolic acid using Arrhenius plots.

- DFT Calculations : Analyze transition states to identify steric bottlenecks (e.g., Bürgi-Dunitz angle deviations).

- Protecting Groups : Temporarily mask the carboxyl group with tert-butyl esters to reduce steric clash during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.